molecular formula C14H27N5O3 B14803531 N-Acetyl-L-leucyl-L-argininal CAS No. 35039-75-9

N-Acetyl-L-leucyl-L-argininal

Cat. No.: B14803531
CAS No.: 35039-75-9
M. Wt: 313.40 g/mol
InChI Key: MIUUPVPBBJBRET-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-L-leucyl-L-argininal can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the stepwise addition of protected amino acids to form the tripeptide chain. The final step involves the deprotection of the amino acids and the acetylation of the N-terminal leucine .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. Various species of actinomycetes and other fungal families are known to produce this compound naturally . The fermentation process is followed by extraction and purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-leucyl-L-argininal undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Acetyl-L-leucyl-L-argininal has a wide range of applications in scientific research:

Mechanism of Action

N-Acetyl-L-leucyl-L-argininal exerts its effects by forming a covalent bond with the active site of serine and cysteine proteases. In the case of serine proteases, the aldehyde group of this compound forms a covalent hemiacetal adduct with the hydroxyl group of a serine residue in the enzyme’s active site. For cysteine proteases, the aldehyde group forms a similar bond with the sulfur atom of a cysteine residue . This covalent binding inhibits the protease activity, preventing the degradation of target proteins.

Comparison with Similar Compounds

N-Acetyl-L-leucyl-L-argininal is unique due to its dual inhibition of both serine and cysteine proteases. Similar compounds include:

This compound stands out due to its broad-spectrum inhibition, making it a valuable tool in various research applications.

Properties

CAS No.

35039-75-9

Molecular Formula

C14H27N5O3

Molecular Weight

313.40 g/mol

IUPAC Name

(2S)-2-acetamido-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C14H27N5O3/c1-9(2)7-12(18-10(3)21)13(22)19-11(8-20)5-4-6-17-14(15)16/h8-9,11-12H,4-7H2,1-3H3,(H,18,21)(H,19,22)(H4,15,16,17)/t11-,12-/m0/s1

InChI Key

MIUUPVPBBJBRET-RYUDHWBXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C

Origin of Product

United States

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